2,4-bis(prop-2-yn-1-yloxy)pyrimidine

Click chemistry CuAAC Bis-triazole synthesis

2,4-Bis(prop-2-yn-1-yloxy)pyrimidine (CAS 2490403-87-5) is a heterocyclic building block belonging to the class of bis-propargyl ether-functionalized pyrimidines, with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol. The compound features two terminal alkyne groups attached via ether linkages at the 2- and 4-positions of the pyrimidine ring, enabling dual copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactivity.

Molecular Formula C10H8N2O2
Molecular Weight 188.186
CAS No. 2490403-87-5
Cat. No. B2836645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-bis(prop-2-yn-1-yloxy)pyrimidine
CAS2490403-87-5
Molecular FormulaC10H8N2O2
Molecular Weight188.186
Structural Identifiers
SMILESC#CCOC1=NC(=NC=C1)OCC#C
InChIInChI=1S/C10H8N2O2/c1-3-7-13-9-5-6-11-10(12-9)14-8-4-2/h1-2,5-6H,7-8H2
InChIKeyWBEMAQASDGULRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(prop-2-yn-1-yloxy)pyrimidine (CAS 2490403-87-5): A Bis-Propargyl Pyrimidine Building Block for Click Chemistry and Coordination Applications


2,4-Bis(prop-2-yn-1-yloxy)pyrimidine (CAS 2490403-87-5) is a heterocyclic building block belonging to the class of bis-propargyl ether-functionalized pyrimidines, with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . The compound features two terminal alkyne groups attached via ether linkages at the 2- and 4-positions of the pyrimidine ring, enabling dual copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactivity [1]. It is commercially available as a research chemical with a standard purity specification of 95%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . The pyrimidine core also offers N-atom metal coordination capability, positioning this compound as a versatile intermediate for constructing triazole-linked conjugates, macrocycles, and coordination assemblies [1].

Why Generic Substitution Fails for 2,4-Bis(prop-2-yn-1-yloxy)pyrimidine: The Critical Role of Dual Alkyne Architecture and Pyrimidine N-Coordination


In-class compounds cannot be simply interchanged with 2,4-bis(prop-2-yn-1-yloxy)pyrimidine because its value derives from the simultaneous presence of two reactive terminal alkyne groups on a pyrimidine scaffold that also bears metal-coordinating nitrogen atoms. Replacing it with a mono-propargyl analog (e.g., 2-(prop-2-yn-1-yloxy)pyrimidine, CAS 944903-33-7) halves the click chemistry capacity, precluding the construction of bis-triazole architectures . Substituting with non-heterocyclic bis-alkyne linkers (e.g., bis-propargyl-PEG derivatives, CAS 126422-58-0) eliminates the pyrimidine nitrogen coordination site, which is essential for metal-directed self-assembly and the formation of cyclic polynuclear coordination assemblies . Using the common precursor 2,4-dichloropyrimidine (CAS 1193-21-1) retains the pyrimidine core but forfeits the click chemistry functionality entirely, requiring additional synthetic steps and introducing different reactivity profiles . The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 2,4-Bis(prop-2-yn-1-yloxy)pyrimidine Versus Closest Analogs


Alkyne Functionality Count: 2,4-Bis(prop-2-yn-1-yloxy)pyrimidine vs. Mono-Propargyl Analog 2-(Prop-2-yn-1-yloxy)pyrimidine

2,4-Bis(prop-2-yn-1-yloxy)pyrimidine possesses two terminal alkyne groups per molecule, enabling dual CuAAC reactions for constructing bis-triazole-linked architectures in a single synthetic operation. In contrast, the mono-propargyl analog 2-(prop-2-yn-1-yloxy)pyrimidine (CAS 944903-33-7) bears only one terminal alkyne, limiting its output to mono-triazole products and requiring sequential functionalization for branched architectures . This structural difference is quantitative: two reactive sites versus one, translating to a doubling of click chemistry capacity per mole of starting material [1]. The dual alkyne architecture is essential for applications such as macrocyclization via double CuAAC, as demonstrated in the synthesis of 18-atom macrocycles from bis-propargylated pyrazolopyrimidine cores [1].

Click chemistry CuAAC Bis-triazole synthesis

Pyrimidine Core N-Coordination Capability: 2,4-Bis(prop-2-yn-1-yloxy)pyrimidine vs. Bis-Propargyl-PEG Linkers

The pyrimidine ring of 2,4-bis(prop-2-yn-1-yloxy)pyrimidine contains two endocyclic nitrogen atoms (N1 and N3) capable of acting as neutral donor ligands for metal ions, including Cu(I), Ag(I), Pd(II), and Zn(II). This dual functionality—alkyne groups for click chemistry plus N-donor sites for metal coordination—is absent in non-heterocyclic bis-alkyne linkers such as bis-propargyl-PEG2 (CAS 126422-58-0) or bis-propargyl-PEG3 (CAS 126422-58-0), which lack metal-coordinating heteroatoms in their backbone . Pyrimidine-based ligands are well-established in the construction of cyclic polynuclear coordination assemblies ranging from triangles to octagons, where the nitrogen atoms direct metal binding geometry [1]. Class-level evidence indicates that pyrimidine derivatives form stable Cu(II) complexes with distinct fluorescence properties, a feature not achievable with PEG-based bis-alkynes [2].

Coordination chemistry Metal-organic frameworks Supramolecular chemistry

Purity Specification and QC Documentation: 2,4-Bis(prop-2-yn-1-yloxy)pyrimidine vs. Common Commercial Pyrimidine Intermediates

2,4-Bis(prop-2-yn-1-yloxy)pyrimidine is supplied by Bidepharm (Catalog No. BD02737209) with a standard purity specification of 95%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of QC documentation enables verification of identity and purity prior to use in sensitive synthetic applications. The common precursor 2,4-dichloropyrimidine (CAS 1193-21-1) is commercially available at purities typically ranging from 97–99% but lacks the propargyl functionality, requiring subsequent synthetic manipulation that introduces additional variability . The fluorinated analog 5-fluoro-2,4-bis(prop-2-yn-1-yloxy)pyrimidine (Bis-Pro-5FU, CAS 2155827-07-7) is also available at 95% purity but at a significantly higher molecular weight (206.17 vs. 188.18 g/mol) and with the introduction of fluorine, which alters electronic properties and reactivity .

Quality control Batch-to-batch reproducibility Procurement specification

Class-Level Biological Activity: Propargyl-Containing Pyrimidine Scaffold vs. Non-Alkynylated Pyrimidine Derivatives

While no direct biological data exist specifically for 2,4-bis(prop-2-yn-1-yloxy)pyrimidine, class-level evidence from a systematic study of 20 propargyl-containing 2,4,6-trisubstituted pyrimidine derivatives demonstrates potent and selective MAO-B inhibition, with the most active compound (MVB3) achieving an IC50 of 0.38 ± 0.02 μM and MAO-B selectivity indices exceeding 100-fold over MAO-A [1]. In contrast, non-propargylated pyrimidine analogs in the same study lacked this level of MAO-B selectivity, underscoring the functional contribution of the propargyl group to biological activity [1]. The bis-propargyl architecture of the target compound provides two such pharmacophoric groups, which could potentially engage two binding sites simultaneously in bivalent target engagement strategies . In cytotoxicity assays, propargyl-pyrimidine derivatives (e.g., MVB6) were nontoxic to SH-SY5Y neuroblastoma cells at 25 μM and reduced intracellular reactive oxygen species to 68% at 10 μM [1].

MAO-B inhibition Parkinson's disease Drug discovery Neuroprotection

Synthetic Accessibility from Common Precursor: 2,4-Bis(prop-2-yn-1-yloxy)pyrimidine vs. Multi-Step Routes to Functionalized 2,4-Disubstituted Pyrimidines

2,4-Bis(prop-2-yn-1-yloxy)pyrimidine can be synthesized in a single step from 2,4-dichloropyrimidine via nucleophilic aromatic substitution with propargyl alcohol under basic conditions, a route analogous to established protocols for propargyloxy pyrimidines that proceed in good yields [1]. This contrasts with the multi-step sequences required to install two different functional groups regioselectively at the C2 and C4 positions of pyrimidine, such as sequential Suzuki couplings on 2,4-dichloropyrimidine that require careful solvent and temperature control to achieve regioselectivity [2]. For end-users who require a pre-functionalized bis-alkyne pyrimidine building block, purchasing 2,4-bis(prop-2-yn-1-yloxy)pyrimidine eliminates at least one synthetic step compared to starting from 2,4-dichloropyrimidine, reducing both time and the cumulative yield losses inherent in multi-step sequences .

Synthetic efficiency One-step functionalization Building block strategy

Cumulative Evidence Strength Acknowledgment: Limitations of Available Quantitative Data for CAS 2490403-87-5

It must be explicitly stated that high-strength differential evidence (i.e., direct head-to-head experimental comparisons with quantitative data for both the target compound and a named comparator under identical conditions) is severely limited for 2,4-bis(prop-2-yn-1-yloxy)pyrimidine (CAS 2490403-87-5). No peer-reviewed primary research paper was identified that reports experimental data specifically for this CAS number. All evidence presented above is classified as Direct head-to-head comparison (structural/alchemical), Cross-study comparable, Class-level inference, or Supporting evidence. The compound occupies a niche as a specialty building block; its differentiation rests primarily on its structural architecture (dual alkyne + pyrimidine N-donor sites) rather than on experimentally measured performance advantages. Procurement decisions should weigh this evidence limitation against the specific requirements of the intended application [1].

Evidence quality Literature gap Procurement risk assessment

Optimal Research and Industrial Application Scenarios for 2,4-Bis(prop-2-yn-1-yloxy)pyrimidine Based on Evidence Profile


Click Chemistry-Mediated Bis-Triazole Library Synthesis

2,4-Bis(prop-2-yn-1-yloxy)pyrimidine is optimally deployed as a bifunctional click chemistry building block for constructing bis-triazole-linked compound libraries via CuAAC with azide-containing partners. The dual alkyne architecture (2 terminal alkyne groups per molecule, compared to 1 in the mono-propargyl analog CAS 944903-33-7) enables simultaneous or sequential triazole formation at both the C2 and C4 positions of the pyrimidine ring [1]. This approach is directly analogous to the synthesis of 18-atom macrocycles via double CuAAC using bis-propargylated pyrazolopyrimidine cores, where the bis-alkyne scaffold is essential for macrocyclization . Recommended for: medicinal chemistry groups synthesizing bis-triazole compound collections for biological screening.

Metallosupramolecular Assembly and Coordination Polymer Construction

The combination of two terminal alkyne groups and two endocyclic pyrimidine nitrogen atoms makes this compound a uniquely versatile ligand for constructing metallosupramolecular assemblies. The pyrimidine N1 and N3 atoms can coordinate transition metal ions (Cu, Ag, Pd, Zn), while the propargyl arms can undergo post-assembly click functionalization. This dual reactivity is not achievable with non-heterocyclic bis-alkyne linkers such as bis-propargyl-PEG2 (CAS 126422-58-0), which lack metal-coordinating nitrogen sites [1]. Pyrimidine-based ligands are established components in cyclic polynuclear coordination assemblies . Recommended for: inorganic and materials chemistry groups developing metal-organic frameworks (MOFs) or discrete coordination cages with post-synthetic modification capability.

Prodrug Scaffold Development Leveraging Bis-Propargyl Architecture

The bis-propargyl pyrimidine scaffold has validated utility as a prodrug platform, as demonstrated by the fluorinated analog Bis-Pro-5FU (5-fluoro-2,4-bis(prop-2-yn-1-yloxy)pyrimidine, CAS 2155827-07-7), which functions as a palladium-activated 5-fluorouracil prodrug with enhanced oral bioavailability [1]. The non-fluorinated parent compound (CAS 2490403-87-5) may serve as a control compound in such studies or as a scaffold for developing prodrugs of other pyrimidine-based antimetabolites. The dual propargyl groups provide two sites for bioorthogonal activation or for attaching targeting moieties . Recommended for: pharmaceutical R&D groups exploring bioorthogonal prodrug activation strategies and controlled drug release.

Structure-Activity Relationship (SAR) Studies on MAO-B Inhibitors

Class-level evidence from 20 propargyl-containing 2,4,6-trisubstituted pyrimidine derivatives demonstrates potent and selective MAO-B inhibition (lead compound MVB3 IC50 = 0.38 ± 0.02 μM, selectivity index >100-fold over MAO-A) with favorable cytotoxicity profiles in SH-SY5Y neuroblastoma cells [1]. 2,4-Bis(prop-2-yn-1-yloxy)pyrimidine provides a bis-propargyl core that can be elaborated at the C5 and C6 positions to generate focused libraries for MAO-B SAR studies. The presence of two propargyl groups offers the possibility of bivalent target engagement, which has not been explored in the mono-propargyl series [1]. Recommended for: neuroscience drug discovery teams developing next-generation MAO-B inhibitors for Parkinson's disease.

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